Cas no 95416-60-7 (3-(3-methylphenyl)propanal)

3-(3-methylphenyl)propanal structure
3-(3-methylphenyl)propanal structure
Product Name:3-(3-methylphenyl)propanal
Numéro CAS:95416-60-7
Le MF:C10H12O
Mégawatts:148.201683044434
MDL:MFCD07772907
CID:799460
PubChem ID:10464477
Update Time:2024-10-25

3-(3-methylphenyl)propanal Propriétés chimiques et physiques

Nom et identifiant

    • Benzenepropanal,3-methyl-
    • 3-(3-METHYLPHENYL)PROPANAL
    • 3-(3-Methylphenyl)propionaldehyde
    • 3-(M-TOLYL)PROPANAL
    • BENZENEPROPANAL, 3-METHYL-
    • 3-Methylbenzenepropanal
    • 3-M-TOLYL-PROPIONALDEHYDE
    • 3-(3'-Methylphenyl)propionaldehyde
    • 4286AF
    • AB42263
    • 3-Methylbenzenepropanal (ACI)
    • AKOS011898120
    • MFCD07772907
    • DB-356417
    • CS-13144
    • EN300-1234536
    • SCHEMBL65650
    • DTXSID60440261
    • CS-B1501
    • 95416-60-7
    • 3-(3-methylphenyl)propanal
    • MDL: MFCD07772907
    • Piscine à noyau: 1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3
    • La clé Inchi: MRAFYMRFDJVPRW-UHFFFAOYSA-N
    • Sourire: O=CCCC1C=C(C)C=CC=1

Propriétés calculées

  • Qualité précise: 148.088815002g/mol
  • Masse isotopique unique: 148.088815002g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 3
  • Complexité: 120
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 17.1
  • Le xlogp3: 2

Propriétés expérimentales

  • Dense: 0.972
  • Point d'ébullition: 224.4°Cat760mmHg
  • Point d'éclair: 98.8°C
  • Le PSA: 17.07000
  • Le LogP: 2.12650

3-(3-methylphenyl)propanal Informations de sécurité

3-(3-methylphenyl)propanal PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M57630-1g
3-(3-Methylphenyl)propionaldehyde
95416-60-7
1g
¥5172.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M57630-5g
3-(3-Methylphenyl)propionaldehyde
95416-60-7
5g
¥12222.0 2021-09-08
abcr
AB368253-1 g
3-(3-Methylphenyl)propionaldehyde; 97%
95416-60-7
1g
€476.50 2022-03-02
abcr
AB368253-2 g
3-(3-Methylphenyl)propionaldehyde; 97%
95416-60-7
2g
€753.20 2022-03-02
Fluorochem
208266-5g
3-(3-Methylphenyl)propionaldehyde
95416-60-7 97%
5g
£979.00 2022-03-01
Fluorochem
208266-1g
3-(3-Methylphenyl)propionaldehyde
95416-60-7 97%
1g
£368.00 2022-03-01
Fluorochem
208266-2g
3-(3-Methylphenyl)propionaldehyde
95416-60-7 97%
2g
£597.00 2022-03-01
Alichem
A010012502-250mg
3-(3'-Methylphenyl)propionaldehyde
95416-60-7 97%
250mg
$475.20 2023-08-31
Alichem
A010012502-500mg
3-(3'-Methylphenyl)propionaldehyde
95416-60-7 97%
500mg
$790.55 2023-08-31
Alichem
A010012502-1g
3-(3'-Methylphenyl)propionaldehyde
95416-60-7 97%
1g
$1519.80 2023-08-31

3-(3-methylphenyl)propanal Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  5 h, 50 °C
Référence
Dehydrogenative desaturation-relay via formation of multicenter-stabilized radical intermediates
Shang, Yaping; Jie, Xiaoming; Jonnada, Krishna; Zafar, Syeda Nahid; Su, Weiping, Nature Communications, 2017, 8(1), 1-8

Méthode de production 2

Conditions de réaction
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Tetrahydrofuran ;  5 h, reflux
Référence
Lewis Acid Catalyzed Cyclizations of Epoxidized Baylis-Hillman Products: A Straightforward Synthesis of Octahydro-benzo[e]azulenes
Konopacki, Donald B.; Shortsleeves, Kelley C.; Turnbull, Mark M.; Wikaira, Jan L.; Hobson, Adrian D., European Journal of Organic Chemistry, 2015, 2015(24), 5453-5463

Méthode de production 3

Conditions de réaction
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C → rt; 3 h, rt
Référence
Preparation of sulfonylaminophenylpropanoic acid derivatives as Nrf2 regulators
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ;  10 min, rt
1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  18 h, 30 °C
Référence
Asymmetric synthesis of 3-oxa-15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin and its neuroprotective analogue 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin based on the conjugate addition-azoalkene-asymmetric olefination strategy
van de Sande, Marc; Gais, Hans-Joachim, Chemistry - A European Journal, 2007, 13(6), 1784-1795

Méthode de production 5

Conditions de réaction
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  12 h, 40 °C; 40 °C → rt
1.2 Solvents: Water ;  0 °C
Référence
Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors
Lee, Ju-Hyeon; Shin, Sang Chul; Seo, Seon Hee; Seo, Young Ho; Jeong, Nakcheol; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 237-241

Méthode de production 6

Conditions de réaction
1.1 Reagents: Dess-Martin periodinane Catalysts: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 20 h, rt
Référence
Preparation of phenylalkyl pyridinyl alkynes for treating gestroesophageal reflux disease (GERD)
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
Référence
Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase inhibitors: 2-oxetanones with a side chain mimicking the folded structure of 1233A
Hashizume, Hirokazu; Ito, Hajime; Yamada, Kohji; Nagashima, Hajime; Kanao, Munefumi; et al, Chemical & Pharmaceutical Bulletin, 1994, 42(3), 512-20

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate ,  N,N′-[Propylidenebis(3-methyl-1H-indole-2,7-diyl)]bis[4-[(11bS)-dinaphtho[2,1-d:… (compound with Rh) Solvents: Dichloromethane ;  72 h, 20 bar, rt
Référence
Beyond Classical Reactivity Patterns: Hydroformylation of Vinyl and Allyl Arenes to Valuable β- and γ-Aldehyde Intermediates Using Supramolecular Catalysis
Dydio, Pawel; Detz, Remko J.; de Bruin, Bas; Reek, Joost N. H., Journal of the American Chemical Society, 2014, 136(23), 8418-8429

Méthode de production 9

Conditions de réaction
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium ,  (R,R)-Ph-BPE Solvents: Toluene ;  15 h, 80 °C
Référence
Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehyde
Morimoto, Tsumoru; Fujii, Tetsuji; Miyoshi, Kota; Makado, Gouki; Tanimoto, Hiroki; et al, Organic & Biomolecular Chemistry, 2015, 13(16), 4632-4636

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Toluene ,  Water ;  3 MPa, rt → 50 °C; 24 h, 50 °C
Référence
Phosphorus coordinated Rh single-atom sites on nanodiamond as highly regioselective catalyst for hydroformylation of olefins
Gao, Peng; Liang, Guanfeng ; Ru, Tong; Liu, Xiaoyan ; Qi, Haifeng; et al, Nature Communications, 2021, 12(1),

Méthode de production 11

Conditions de réaction
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  12 h, 40 °C
Référence
Preparation of pyrrolo-pyrimidine derivatives as anticancer agents
, Korea, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Pyridinium chlorochromate Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Référence
Intramolecular, Interrupted Homo-Nazarov Cascade Biscyclizations to Angular (Hetero)Aryl-Fused Polycycles
Chen, Doris; Jones, Elizabeth V. ; Williams, Corey W.; Huynh, Tan-Khang N.; McPhail, Tristan C.; et al, Chemistry - A European Journal, 2022, 28(52),

Méthode de production 13

Conditions de réaction
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  rt; 2 h, rt
Référence
Asymmetric Synthesis of Structurally Sophisticated Spirocyclic Pyrano[2,3-c]pyrazole Derivatives Bearing a Chiral Quaternary Carbon Center
Yang, Xiaoqun; Sun, Jun; Huang, Xuan; Jin, Zhichao, Organic Letters, 2022, 24(29), 5474-5479

Méthode de production 14

Conditions de réaction
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  5 h, 50 °C
Référence
Nickel-catalyzed reductive defluorination of iodo allylic gem-difluorides: allenyl monofluoride synthesis
You, Yiming; Wu, Jiayue; Yang, Lixin; Wu, Tao, Chemical Communications (Cambridge, 2022, 58(12), 1970-1973

Méthode de production 15

Conditions de réaction
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Référence
Access to Trisubstituted Fluoroalkenes by Ruthenium-Catalyzed Cross-Metathesis
Nouaille, Augustin; Pannecoucke, Xavier; Poisson, Thomas; Couve-Bonnaire, Samuel, Advanced Synthesis & Catalysis, 2021, 363(8), 2140-2147

Méthode de production 16

Conditions de réaction
Référence
Bronsted Acid-Catalyzed in situ Formation of Acyclic Tertiary Enamides and Its Application to the Preparation of Diverse Nitrogen-Containing Heterocyclic Compounds
Ma, Yuan-Ren; Lv, Xue-Jiao; Dong, Qing; Ming, Yong-Chao; Liu, Yan-Kai, Organic Letters, 2023, 25(32), 5929-5934

Méthode de production 17

Conditions de réaction
Référence
Preparation of tetrahydropyrazolopyridines as orexin receptor antagonists.
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
Référence
Palladium-catalyzed arylation of allylic alcohols: highly selective synthesis of β-aromatic carbonyl compounds or β-aromatic α,β-unsaturated alcohols
Jeffery, Tuyet, Tetrahedron Letters, 1991, 32(19), 2121-4

Méthode de production 19

Conditions de réaction
Référence
Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions
Jeffery, Tuyet, Journal of the Chemical Society, 1984, (19), 1287-9

Méthode de production 20

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  Sodium dodecylbenzenesulfonate ,  Benzenesulfonic acid, 2-[[bis[2-(diphenylphosphino)ethyl]amino]carbonyl]-, sodiu… Solvents: Toluene ,  Water ;  36 h, 4 MPa, 60 °C
Référence
Synthesis of rac-α-aryl propionaldehydes via branched-selective hydroformylation of terminal arylalkenes using water-soluble Rh-PNP catalyst
Gao, Peng; Ke, Miaolin; Ru, Tong; Liang, Guanfeng; Chen, Fen-Er, Chinese Chemical Letters, 2022, 33(2), 830-834

3-(3-methylphenyl)propanal Raw materials

3-(3-methylphenyl)propanal Preparation Products

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